Sodium difluorophosphate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

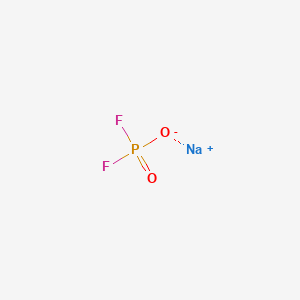

Sodium difluorophosphate, also known as this compound, is a useful research compound. Its molecular formula is F2NaO2P and its molecular weight is 123.959 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Sodium Difluorophosphate

The synthesis of this compound typically involves a straightforward reaction between phosphorus pentoxide and sodium difluoro oxalate borate in a nonpolar solvent. This method is characterized by:

- High Yield : The synthesis can achieve yields greater than 98% with high purity levels (over 99%).

- Environmentally Friendly : The process does not require toxic gases or expensive catalysts, making it more sustainable compared to traditional methods .

- Temperature and Time : The reaction is conducted at temperatures between 50-80 °C for durations of 60-120 minutes .

Role in Sodium-Ion Batteries

This compound serves as a dual-functional electrolyte additive in sodium-ion batteries, enhancing both the solid electrolyte interphase (SEI) and the solvation structure of sodium ions. This results in improved electrochemical performance across various temperature ranges:

- Temperature Performance : NaDFP enables stable battery operation from -30 °C to 60 °C, significantly enhancing cycle stability .

- Capacity Retention : Studies indicate that batteries with NaDFP maintain high capacity retention rates (up to 90% after 150 cycles at -10 °C) compared to conventional additives .

- Cycle Stability : Electrochemical tests show that NaDFP can improve the cycle performance of hard carbon electrodes, achieving a capacity retention of 76.3% after 500 cycles .

Comparative Performance Analysis

A detailed comparison of this compound with other common electrolyte additives highlights its advantages:

| Additive Type | Capacity Retention (%) | Cycle Count | Temperature (°C) |

|---|---|---|---|

| This compound | 90 | 150 | -10 |

| Vinylene Carbonate + Fluoroethylene Carbonate | 79.4 | 300 | 50 |

| Conventional Electrolyte | 61.8 | N/A | N/A |

This table illustrates the superior performance of this compound in maintaining battery efficiency under challenging conditions.

A. Enhancing Electrochemical Stability

Research has shown that the addition of this compound leads to the formation of stable SEI components on electrode surfaces, which are crucial for maintaining battery integrity during charge-discharge cycles. This stability reduces issues such as gas generation and sodium evolution, common problems in pouch sodium-ion batteries .

B. Performance Under Extreme Conditions

In a study focusing on high-temperature applications, this compound demonstrated remarkable capacity retention rates even after extensive cycling at elevated temperatures. This capability positions NaDFP as a promising candidate for next-generation battery technologies that require reliable performance across a wide temperature spectrum .

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing high-purity sodium difluorophosphate (NaDFP) for battery research?

NaDFP is synthesized via a two-step reaction:

- Step 1 : Reaction of phosphorus oxychloride (POCl₃) with anhydrous hydrogen fluoride (HF) to produce difluorophosphoric acid (HPO₂F₂).

- Step 2 : Neutralization with sodium carbonate (Na₂CO₃) to yield NaDFP. Post-synthesis, purification involves recrystallization in non-aqueous solvents (e.g., dimethyl carbonate) to achieve ≥99.5% purity, critical for minimizing impurities like HF (≤200 ppm) and inorganic chlorides (≤10 ppm) .

Q. How is NaDFP structurally characterized to confirm its composition and purity?

Key techniques include:

- X-ray diffraction (XRD) : Determines crystallinity and phase purity. Orthorhombic crystal systems are typical, with lattice parameters (e.g., a = 8.039 Å, b = 6.205 Å, c = 7.635 Å) .

- Nuclear magnetic resonance (NMR) : ³¹P NMR identifies chemical shifts specific to the PO₂F₂⁻ anion (~-6 ppm to -8 ppm).

- Inductively coupled plasma (ICP) : Quantifies trace metal impurities (e.g., Fe, K, Li ≤10 ppm) .

Q. What role does NaDFP play as an electrolyte additive in sodium-ion batteries (SIBs)?

NaDFP modifies the solid-electrolyte interphase (SEI) by forming a Na⁺-conductive layer, which:

- Suppresses parasitic reactions at the electrode/electrolyte interface.

- Reduces impedance growth during cycling (e.g., 90% capacity retention after 1,500 cycles at 40°C in NMC532 cells) .

Advanced Research Questions

Q. How does NaDFP compare to lithium difluorophosphate (LiDFP) in stabilizing SEI layers across different battery chemistries?

- LiDFP : Enhances Li⁺ conductivity but is less effective in SIBs due to ionic radius mismatch.

- NaDFP : Tailored for Na⁺ transport, with SEI layers showing higher ionic conductivity (1.2 × 10⁻³ S/cm vs. 8.7 × 10⁻⁴ S/cm for LiDFP in analogous systems). Computational studies suggest PO₂F₂⁻ anions preferentially adsorb on Na metal anodes, reducing dendrite formation .

Q. What contradictions exist in the literature regarding NaDFP’s efficacy under high-voltage conditions?

- Positive results : NaDFP improves cycle life in Na₃V₂(PO₄)₃ cathodes up to 4.2 V by suppressing electrolyte oxidation.

- Contradictions : In layered oxide cathodes (e.g., NaNi₀.₅Mn₀.₃Co₀.₂O₂), excessive NaDFP (>2 wt%) increases gas evolution due to HF release. Mitigation involves pairing NaDFP with HF scavengers (e.g., vinylene carbonate) .

Q. What computational methods are used to model NaDFP’s interaction with electrode surfaces?

- Density functional theory (DFT) : Calculates adsorption energies of PO₂F₂⁻ on Na metal (-2.1 eV vs. -1.5 eV for PF₆⁻).

- Molecular dynamics (MD) : Simulates SEI formation dynamics, showing PO₂F₂⁻ reduces solvent decomposition by 40% .

Q. Methodological Considerations

Q. How should researchers design experiments to evaluate NaDFP’s impact on full-cell SIB performance?

- Control group : Cells without additives.

- Variables : NaDFP concentration (0.5–5 wt%), cycling protocols (C-rates: 0.1C–5C), temperature (25°C–60°C).

- Metrics : Coulombic efficiency, impedance spectroscopy (EIS), post-mortem SEM/EDS of electrodes .

Q. What analytical techniques resolve discrepancies in SEI composition caused by NaDFP?

Properties

Molecular Formula |

F2NaO2P |

|---|---|

Molecular Weight |

123.959 g/mol |

IUPAC Name |

sodium;difluorophosphinate |

InChI |

InChI=1S/F2HO2P.Na/c1-5(2,3)4;/h(H,3,4);/q;+1/p-1 |

InChI Key |

KBVUALKOHTZCGR-UHFFFAOYSA-M |

Canonical SMILES |

[O-]P(=O)(F)F.[Na+] |

Synonyms |

difluorophosphoric acid difluorophosphoric acid, ammonium salt difluorophosphoric acid, potassium salt difluorophosphoric acid, sodium salt sodium DFP sodium difluorophosphate |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.